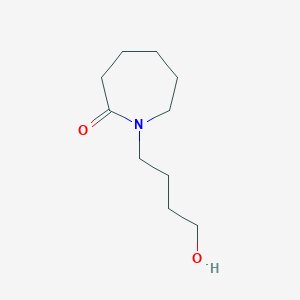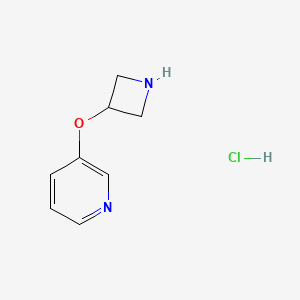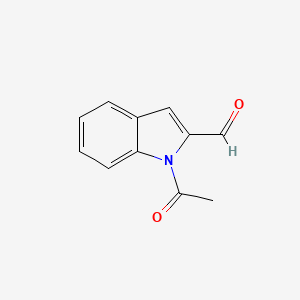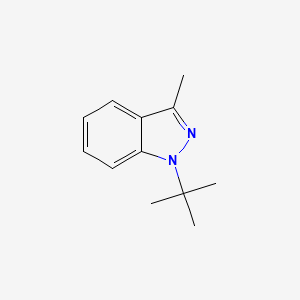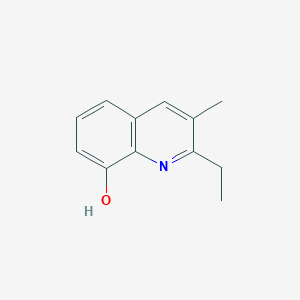
2-Ethyl-3-methylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylquinolin-8-ol typically involves the cyclization of aniline and propionaldehyde derivatives. One efficient method uses Nafion® NR50 as an acidic catalyst under microwave irradiation, yielding good to excellent results . This environmentally friendly approach is notable for its efficiency and sustainability.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs classical methodologies such as the Combes reaction, the Conrad–Limpach–Knorr reaction, and the Friedlander reaction . These methods are well-documented and widely used in the chemical industry for large-scale production.
化学反応の分析
Types of Reactions: 2-Ethyl-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
2-Ethyl-3-methylquinolin-8-ol has a broad range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-Ethyl-3-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.
類似化合物との比較
Quinine: An alkaloid used to treat malaria, known for its antimalarial properties.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Other Quinoline Derivatives: Compounds like 2-methylquinoline and 3-ethylquinoline share structural similarities but differ in their specific applications and properties.
Uniqueness: 2-Ethyl-3-methylquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
88611-52-3 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
2-ethyl-3-methylquinolin-8-ol |
InChI |
InChI=1S/C12H13NO/c1-3-10-8(2)7-9-5-4-6-11(14)12(9)13-10/h4-7,14H,3H2,1-2H3 |
InChIキー |
CPDHIECFZQYQMR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=CC=C2O)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


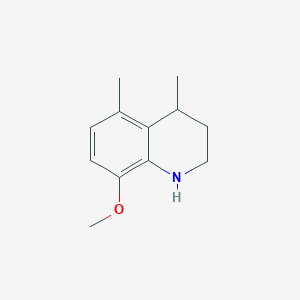
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
